molecular formula C11H12F2O2 B13083199 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid

2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13083199
M. Wt: 214.21 g/mol
InChI Key: SFZZTUQZLBKAEB-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid is a fluorinated small molecule that serves as a valuable building block in medicinal chemistry and drug discovery research. Its core structure, featuring a sterically hindered 2-methylpropanoic acid group attached to a difluoro-ortho-methylphenyl ring, is of significant interest for the design of novel bioactive compounds. This scaffold is particularly relevant in the exploration of non-steroidal anti-inflammatory drug (NSAID) analogs and other therapeutically targeted molecules, as the strategic incorporation of fluorine atoms can profoundly influence a compound's lipophilicity, metabolic stability, and biomolecular interactions . Researchers utilize this compound as a key synthetic intermediate for developing potential modulators of ion channels and enzymes . The branched phenylpropanoic acid derivative is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening. It is strictly for laboratory research applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-5-7(12)8(9(6)13)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

SFZZTUQZLBKAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)(C)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoro

Biological Activity

The compound 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid is a member of the propanoic acid derivatives, featuring a unique difluoromethylphenyl substituent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}F2_2O2_2
  • Molecular Weight : Approximately 230.22 g/mol
  • Structure : The compound contains a propanoic acid backbone with a 2,6-difluoro-3-methylphenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of nuclear receptors, influencing gene expression and cellular signaling pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent .
  • Metabolic Regulation : The compound may play a role in regulating metabolic processes, potentially impacting conditions such as obesity and diabetes.

In Vitro Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of the compound on various human tumor cell lines. Results demonstrated significant inhibition of cell proliferation at nanomolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition Assays :
    • In vitro assays revealed that the compound effectively inhibited the activity of specific enzymes involved in inflammatory pathways. The IC50_{50} values indicated strong potency compared to established inhibitors .

In Vivo Studies

  • Animal Models :
    • Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. This underscores its potential for further development as an anticancer therapy .
  • Pharmacokinetics :
    • Pharmacokinetic studies indicated favorable absorption and distribution characteristics, with moderate bioavailability observed in rodent models. This suggests potential for effective dosing regimens in therapeutic applications .

Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant against cancer cells
Enzyme InhibitionPotent inhibition of inflammatory enzymes
Anti-inflammatoryReduced cytokine levels
Metabolic RegulationPotential impact on glucose metabolism

Pharmacokinetic Profile

ParameterValueReference
Bioavailability~28%
Clearance1.19 L/kg/hr
Volume of Distribution0.63 L/kg

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated as a potential lead in drug development due to its ability to inhibit specific biological pathways. For instance, it has shown promise in inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibitors of DGAT2 are being explored for the treatment of metabolic disorders such as obesity and diabetes .

Case Study: DGAT2 Inhibition

  • Study Reference : WO2022140169A1
  • Findings : The compound exhibited significant inhibition of DGAT2 activity in vitro, leading to decreased triglyceride levels in cellular models. This suggests its potential use in managing hyperlipidemia.

2. Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study: Inflammation Model

  • Study Reference : Research published in RSC Advances
  • Findings : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation, supporting its therapeutic potential against conditions like arthritis.

Materials Science Applications

1. Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.

PropertyBefore AdditionAfter Addition
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced

Chemical Reactions Analysis

Key Reaction Pathways

This compound participates in four primary reaction categories:

1.1 Carboxylic Acid Functionalization

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, treatment with ethanol and H₂SO₄ yields the ethyl ester derivative.

  • Amidation : Forms amides when exposed to amines (e.g., NH₃, alkylamines) via coupling agents like DCC or EDC.

  • Decarboxylation : Undergoes thermal or catalytic decarboxylation to produce 2-(2,6-difluoro-3-methylphenyl)propane derivatives.

1.2 Aromatic Ring Modifications

  • Electrophilic Substitution : The electron-withdrawing fluorine atoms direct electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the methyl group.

  • Nucleophilic Aromatic Substitution : Fluorine atoms at the 2- and 6-positions can be replaced by nucleophiles (e.g., OH⁻, NH₂⁻) under harsh conditions.

1.3 Side-Chain Reactions

  • Oxidation : The tertiary carbon adjacent to the carboxylic acid is resistant to oxidation, preserving the branched structure.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces aromatic fluorine groups in specific conditions, though this is less common.

Mechanistic Insights

  • Esterification : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Acid catalysts (e.g., H₂SO₄) stabilize intermediates.

  • Decarboxylation : Follows a free-radical pathway in the presence of copper catalysts, releasing CO₂ and generating a stabilized alkyl radical.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming fluorinated aromatic byproducts.

  • Metal Interactions : Palladium residues from catalytic steps may necessitate purification via chelating agents .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of arylpropionic acids is strongly influenced by substituents on the phenyl ring. Fluorine atoms at the 2- and 6-positions in the target compound are electron-withdrawing, which likely lowers its pKa compared to analogs with electron-donating groups (e.g., methoxy in 3-(2-methoxyphenyl)propanoic acid, pKa ~4.5–5.0) . However, the exact pKa of the target compound remains uncharacterized in the provided evidence.

Key Comparisons:

  • 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid (C₁₀H₁₀BrF₂O₂): Replacing the 3-methyl group with a bromine atom increases molecular weight (279.08 vs.
  • 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (C₁₄H₁₆Cl₂O₃): The phenoxy group introduces hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity compared to the target compound’s direct phenyl linkage .

Steric and Electronic Modifications

  • 3-(2-Methoxyphenyl)propanoic acid (C₁₀H₁₂O₃): The methoxy group at the 2-position donates electrons, reducing acidity (pKa ~4.7) compared to the fluorine-substituted target. The absence of methyl branching on the propanoic acid chain also decreases steric hindrance .

Core Structure Variations

  • 2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid (C₁₃H₁₄F₂O₂): Replacing the propanoic acid with an acetic acid chain reduces molecular weight (240.25 vs. ~240.24 for the target) and shortens the carbon backbone, which may impact pharmacokinetic properties such as membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Acid Group Key Properties
Target Compound C₁₂H₁₄F₂O₂ ~240.24 2,6-diF; 3-Me 2-methylpropanoic High lipophilicity, low pKa*
2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrF₂O₂ 279.08 4-Br; 2,6-diF 2-methylpropanoic Enhanced reactivity for synthesis
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid C₁₄H₁₆Cl₂O₃ 303.18 4-(Cl₂-cyclopropyl); O-linker 2-methylpropanoic Improved solubility, steric bulk
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-MeO propanoic Higher pKa, reduced steric effects
2-(4-Bromo-3-methylphenyl)propanoic acid C₁₀H₁₁BrO₂ 250.66 4-Br; 3-Me propanoic Altered electronic distribution
2-[1-(2,6-Difluoro-3-methylphenyl)cyclobutyl]acetic acid C₁₃H₁₄F₂O₂ 240.25 2,6-diF; 3-Me acetic Shorter chain, reduced steric bulk

*Predicted based on substituent effects .

Research Implications and Gaps

The target compound’s fluorinated aromatic system and branched acid chain position it as a promising candidate for drug development, particularly in mimicking NSAID scaffolds (e.g., ibuprofen, ketoprofen) . However, the absence of direct pharmacological or thermodynamic data (e.g., solubility, logP) in the evidence highlights the need for further experimental characterization.

References:

  • Substituent effects on acidity .
  • Structural analogs in synthesis .
  • Core structure modifications .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,6-Difluoro-3-methylphenyl)-2-methylpropanoic acid?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the difluoro-methylphenyl moiety. For example, intermediates like 2-methylpropanoic acid derivatives can be functionalized via Suzuki-Miyaura cross-coupling with halogenated aromatic precursors (e.g., 2,6-difluoro-3-methylbromobenzene). Post-synthetic purification via recrystallization or column chromatography is critical, as impurities such as positional isomers (e.g., 3- or 4-substituted phenyl analogs) may form during synthesis .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% recommended). Confirm structural identity via 1H-NMR^1 \text{H-NMR}: Expected signals include a singlet for the α-methyl group (δ ~1.5 ppm), aromatic protons (δ ~6.8–7.4 ppm), and carboxylic acid protons (δ ~12.1 ppm). Compare with reference spectra of structurally related arylpropionic acids .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Refer to safety data sheets (SDS) for analogous compounds (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) for toxicity guidelines. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine vs. methyl groups) influence biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs with varied substituents. For example, replace fluorine with trifluoromethyl groups (as in 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid) and assess activity in target assays (e.g., prostaglandin D receptor binding). Computational docking studies (e.g., AutoDock Vina) can predict steric/electronic effects of substituents on ligand-receptor interactions .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., 3H^3 \text{H}-prostaglandin D2_2) in recombinant DP receptor-expressing cell lines. Measure IC50_{50} values and compare with known antagonists. For enzyme inhibition studies (e.g., cyclooxygenase), employ fluorescence-based kits (e.g., COX Fluorescent Inhibitor Screening Assay) to quantify inhibition kinetics .

Q. How can contradictory data on enantiomeric activity be resolved?

  • Methodological Answer : Synthesize and isolate enantiomers via chiral chromatography (e.g., Chiralpak IA column). Test each enantiomer in functional assays (e.g., cAMP inhibition in DP receptor pathways). Use circular dichroism (CD) spectroscopy to confirm absolute configuration. Discrepancies may arise from racemization during synthesis or assay conditions (e.g., pH-dependent stability) .

Q. What strategies mitigate interference from metabolites in pharmacokinetic studies?

  • Methodological Answer : Use LC-MS/MS with selective ion monitoring (SIM) to distinguish the parent compound from metabolites (e.g., hydroxylated or glucuronidated derivatives). Validate methods using liver microsomal incubations (e.g., human CYP450 isoforms) to identify major metabolic pathways. Adjust extraction protocols (e.g., solid-phase extraction with Oasis HLB cartridges) to enhance specificity .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported solubility profiles?

  • Methodological Answer : Solubility varies with pH due to the carboxylic acid moiety. Use shake-flask method with buffered solutions (pH 1.2–7.4) to measure equilibrium solubility. For DMSO stock solutions, confirm concentration via gravimetric analysis and NMR quantification. Discrepancies may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

Q. Why do in vitro and in vivo efficacy data sometimes conflict?

  • Methodological Answer : Conduct parallel studies comparing plasma protein binding (e.g., equilibrium dialysis) and tissue distribution (e.g., radiolabeled tracer in rodents). Poor bioavailability may result from first-pass metabolism; co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

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